molecular formula C18H26N2O2 B1343081 tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 201162-52-9

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No. B1343081
CAS RN: 201162-52-9
M. Wt: 302.4 g/mol
InChI Key: GTBQVLOYUBQHEV-UHFFFAOYSA-N
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Description

“tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is a chemical compound with the molecular formula C18H26N2O2 . It has a molecular weight of 302.42 .


Synthesis Analysis

The synthesis of “tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate” can be achieved from Benzyl bromide and 8-BOC-3,8-DIAZA-BICYCLO [3.2.1]OCTANE . Another synthesis method involves the preparation of tert-butyl 3,8-diazabicyclo [3.2.1]octane-3-carboxylate from tert-butyl 8-benzyl-3,8-diaza-bicyclo [3.2.1]octane-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 .


Chemical Reactions Analysis

This compound is used in the preparation of substituted pyrrolo [2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress . It is also used in the preparation of isoquinolinone derivatives and pharmaceutical compounds thereof for prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .


Physical And Chemical Properties Analysis

The density of this compound is 1.076g/cm3 . It has a boiling point of 295.4°C at 760mmHg and a flashing point of 132.5°C .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . The safety information and MSDS can be found at the provided link .

Future Directions

The compound’s use in the preparation of substituted pyrrolo [2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress and in the preparation of isoquinolinone derivatives and pharmaceutical compounds thereof for prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases suggests potential future directions in pharmaceutical research and development.

properties

IUPAC Name

tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBQVLOYUBQHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619825
Record name tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

CAS RN

201162-52-9
Record name tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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